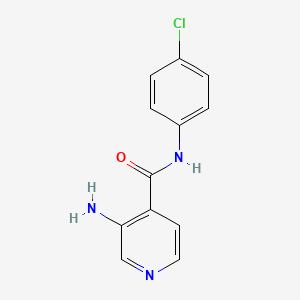
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H10ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound features an amino group, a chlorophenyl group, and an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloroaniline with isonicotinic acid or its derivatives. One common method includes the following steps:
Formation of the amide bond: Reacting 4-chloroaniline with isonicotinic acid chloride in the presence of a base such as triethylamine.
Amination: Introducing the amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis: Using large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions involving the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating receptors: Interacting with cellular receptors to alter their function.
Affecting signaling pathways: Influencing various cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)isonicotinamide: Lacks the amino group, which may affect its reactivity and applications.
3-aminoisonicotinamide: Lacks the chlorophenyl group, which may influence its biological activity.
4-chloro-3-aminobenzamide: Similar structure but different positioning of functional groups
Uniqueness
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)14/h1-7H,14H2,(H,16,17) |
InChI Key |
GHVOQHCROHSCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














